GLP-1R agonist 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

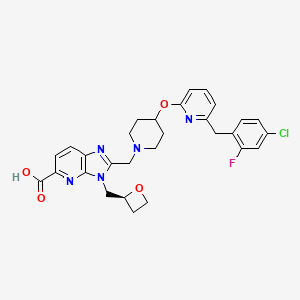

Molecular Formula |

C29H29ClFN5O4 |

|---|---|

Molecular Weight |

566.0 g/mol |

IUPAC Name |

2-[[4-[[6-[(4-chloro-2-fluorophenyl)methyl]-2-pyridinyl]oxy]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]imidazo[4,5-b]pyridine-5-carboxylic acid |

InChI |

InChI=1S/C29H29ClFN5O4/c30-19-5-4-18(23(31)15-19)14-20-2-1-3-27(32-20)40-21-8-11-35(12-9-21)17-26-33-24-6-7-25(29(37)38)34-28(24)36(26)16-22-10-13-39-22/h1-7,15,21-22H,8-14,16-17H2,(H,37,38)/t22-/m0/s1 |

InChI Key |

SDHYTOOEXFYXIT-QFIPXVFZSA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C(=NC3=C2N=C(C=C3)C(=O)O)CN4CCC(CC4)OC5=CC=CC(=N5)CC6=C(C=C(C=C6)Cl)F |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC(=N2)CC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)N=C(C=C5)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GLP-1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "GLP-1R agonist 10" is not identifiable in the current scientific literature. This guide, therefore, outlines the well-established, general mechanism of action for glucagon-like peptide-1 receptor (GLP-1R) agonists, using "this compound" as a representative placeholder. The presented data is a composite derived from studies of various well-characterized GLP-1R agonists.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1.[1][2][3] They have become a cornerstone in the management of type 2 diabetes and obesity due to their multifaceted physiological effects, which include glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and promotion of satiety.[2][4] This technical guide provides a detailed overview of the molecular and cellular mechanisms underlying the action of GLP-1R agonists.

The GLP-1 Receptor (GLP-1R)

The GLP-1R is a class B G protein-coupled receptor (GPCR) primarily expressed on pancreatic beta cells, neurons in the brain, and cells in the gastrointestinal tract. Structurally, it possesses seven transmembrane domains, an extracellular N-terminus crucial for ligand binding, and an intracellular C-terminus that engages with intracellular signaling proteins.

Core Signaling Pathways

Upon binding of a GLP-1R agonist, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary and most well-characterized pathway is the Gαs-cAMP signaling cascade. However, other pathways, including β-arrestin recruitment and PI3K/Akt activation, also play significant roles.

Gαs/cAMP/PKA/EPAC Pathway

The canonical signaling pathway for GLP-1R activation is mediated through the stimulatory G protein, Gαs.

-

G Protein Coupling: Agonist binding to the GLP-1R facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

-

Downstream Effectors: Elevated intracellular cAMP levels activate two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate numerous target proteins. This leads to the potentiation of glucose-stimulated insulin secretion, for example, by phosphorylating components of the exocytotic machinery and KATP channels.

-

Exchange Protein Directly Activated by cAMP (EPAC): EPAC is a guanine nucleotide exchange factor that, when activated by cAMP, influences cellular processes such as insulin vesicle priming and exocytosis.

-

β-Arrestin Pathway and Receptor Internalization

GLP-1R activation also leads to the recruitment of β-arrestins. β-arrestins are scaffold proteins that can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.

-

ERK1/2 Activation: β-arrestin 1 can serve as a scaffold to activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is implicated in the anti-apoptotic and proliferative effects of GLP-1R agonists in pancreatic β-cells.

-

Receptor Internalization: While β-arrestin is often involved in the internalization of GPCRs, studies on GLP-1R suggest that its internalization can occur through both clathrin-dependent and caveolin-dependent mechanisms, and may be independent of β-arrestin. Internalization is a crucial step for either receptor recycling to the cell surface or degradation.

PI3K/Akt Pathway

GLP-1R signaling can also engage the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is critical for promoting β-cell survival, proliferation, and function. This pathway can be activated downstream of Gαs or through transactivation of other receptors like the epidermal growth factor receptor (EGFR).

Quantitative Data Summary

The following tables summarize typical quantitative data for a potent GLP-1R agonist.

Table 1: Receptor Binding and Functional Potency

| Parameter | Value | Cell Line | Description |

| Binding Affinity (Kd) | 13.90 ± 1.52 nM | INS-1 | Dissociation constant, a measure of the affinity of the agonist for the receptor. |

| cAMP EC50 | 4.54 x 10⁻⁹ M | Nomad GLP1R Cells | The concentration of agonist that produces 50% of the maximal cAMP response. |

| ERK1/2 Phosphorylation | ~2.9-fold increase | Pancreatic β-cells | Increase in phosphorylated ERK1/2 upon agonist stimulation. |

Table 2: Receptor Internalization Kinetics

| Parameter | Value | Cell Line | Description |

| Internalization t₁/₂ | 2.05 min | HEK-293 | The time required for 50% of the surface receptors to be internalized upon agonist stimulation. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Receptor Binding Assay (Cellular ELISA-based)

This protocol determines the binding affinity of a GLP-1R agonist to its receptor on whole cells.

Workflow Diagram

Methodology

-

Cell Culture: INS-1 cells, which endogenously express GLP-1R, are seeded into 96-well plates and cultured to confluence.

-

Agonist Incubation: Cells are incubated with increasing concentrations of a biotinylated version of "this compound" for 2 hours at 4°C to allow binding to equilibrium while minimizing internalization.

-

Washing: Wells are washed with cold PBS to remove unbound agonist.

-

Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour.

-

Substrate Addition: After another wash step, a colorimetric HRP substrate (e.g., TMB) is added.

-

Quantification: The reaction is stopped, and the absorbance is read on a plate reader. The data is then used to generate a saturation binding curve from which the dissociation constant (Kd) is calculated.

Intracellular cAMP Accumulation Assay

This assay measures the ability of a GLP-1R agonist to stimulate the production of intracellular cAMP.

Methodology

-

Cell Seeding: CHO-K1 or HEK293 cells stably expressing the human GLP-1R are seeded in a 96-well plate.

-

Agonist Stimulation: Cells are treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) followed by stimulation with various concentrations of "this compound" for 30 minutes at 37°C.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the lysate is quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based format.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration, from which the EC50 value is determined.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the ERK1/2 signaling pathway.

Methodology

-

Cell Treatment: Pancreatic β-cells (e.g., INS-1E) are serum-starved and then stimulated with "this compound" (e.g., 100 nM) for a specific time course (e.g., 5, 10, 20 minutes).

-

Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to HRP, and the protein bands are visualized using chemiluminescence. The band intensities are quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold-change in phosphorylation.

Receptor Internalization Assay (ELISA-based)

This assay quantifies the loss of cell surface receptors following agonist stimulation.

Methodology

-

Cell Culture: HEK-293 cells stably expressing an N-terminally myc-tagged GLP-1R are seeded in a 96-well plate.

-

Agonist Stimulation: Cells are stimulated with a saturating concentration of "this compound" for various time points (e.g., 0, 5, 10, 15, 60 minutes) at 37°C.

-

Fixation: Cells are washed and fixed with paraformaldehyde to preserve the cell surface receptors.

-

Antibody Incubation: The fixed, non-permeabilized cells are incubated with an anti-myc primary antibody, followed by an HRP-conjugated secondary antibody.

-

Detection: A colorimetric substrate is added, and the absorbance is measured. A decrease in absorbance over time reflects the internalization of the myc-tagged receptors from the cell surface.

-

Data Analysis: The rate of internalization (t₁/₂) is calculated from the time-course data.

Conclusion

The mechanism of action of GLP-1R agonists is complex, involving multiple, interconnected signaling pathways that culminate in a wide range of beneficial physiological effects. The primary Gαs-cAMP pathway drives the acute metabolic actions, while β-arrestin and PI3K-dependent pathways contribute to longer-term effects on cell survival and proliferation. A thorough understanding of these mechanisms, supported by robust quantitative assays, is essential for the continued development and optimization of this important class of therapeutic agents.

References

In-Depth Technical Guide: Synthesis and Characterization of the GLP-1R Agonist (8e)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis, characterization, and biological evaluation of the potent, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonate, referred to herein as compound 8e . This document outlines the experimental protocols for its synthesis and characterization, summarizes key quantitative data, and illustrates the relevant biological signaling pathway.

Introduction to GLP-1R Agonists

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone that plays a central role in glucose homeostasis.[1][2][3] Activation of the GLP-1 receptor (GLP-1R), a class B G protein-coupled receptor (GPCR), stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][4] These physiological effects have established GLP-1R agonists as a cornerstone in the treatment of type 2 diabetes and obesity. While early GLP-1R agonists were peptide-based and required injection, significant research has been directed towards the development of orally bioavailable small-molecule agonists to improve patient adherence. This guide focuses on a promising fused-heterocyclic derivative, compound 8e , which has been identified as a potent GLP-1R agonist.

Synthesis of Compound 8e

The synthesis of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonate (8e ) is achieved through a multi-step process involving the formation of an imidazo[1,2-a]pyridine core followed by functional group manipulation.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis of compound 8e can be extrapolated from similar heterocyclic syntheses. A general plausible route is described below.

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core A plausible method for the formation of the core structure would involve the condensation of a substituted 2-aminopyridine with an α-haloketone.

Step 2: Functionalization Subsequent steps would involve the introduction and modification of functional groups on the phenyl ring to yield the final methanesulfonate product. The residue would be purified by silica gel column chromatography.

Characterization of Compound 8e

Comprehensive characterization is essential to confirm the identity, purity, and biological activity of the synthesized compound.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to elucidate the molecular structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons. For a related compound, 3-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl acetate (6a), the following ¹H NMR data was reported: (500 MHz, CDCl₃): δ 2.33 (s, 3H), 7.10 (d, J = 10.1 Hz, 1H), 7.32 (d, J = 7.7 Hz, 1H), 7.42 (t, J = 7.8 Hz, 1H), 7.64 (d, J = 9.4 Hz, 1H), 7.85 (s, 1H), 7.91 (s, 1H), 8.01 (d, J = 8.0 Hz, 1H), 8.35 (s, 1H). Similar detailed analysis would be performed for compound 8e .

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.

Purity Assessment: High-performance liquid chromatography (HPLC) is utilized to assess the purity of the final compound, ensuring it is free from starting materials and byproducts.

Biological Activity Assessment

In Vitro GLP-1R Agonist Activity Assay: The biological activity of compound 8e was evaluated using an in vitro activation efficacy assay in Chinese Hamster Ovary (CHO-K1) cells expressing the human GLP-1 receptor. The assay measures the induction of a luciferase reporter gene driven by the cAMP response element (CRE), as GLP-1R activation leads to an increase in intracellular cAMP.

Experimental Protocol: In Vitro GLP-1R Activation Assay

-

Cell Culture: CHO-K1 cells stably expressing the human GLP-1R and a CRE-luciferase reporter gene are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., 8e ). GLP-1 (7-37) is used as a positive control, and DMSO (0.1%) serves as a negative control.

-

Incubation: The cells are incubated for a specified period to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Luciferase activity is measured using a luminometer.

-

Data Analysis: The data is normalized to the response of the positive control, and the half-maximal effective concentration (EC₅₀) is calculated.

Data Presentation

The quantitative data for compound 8e and related compounds are summarized in the table below for easy comparison.

| Compound | Structure | EC₅₀ (μM) |

| 8e | 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonate | 7.89 |

| 6a | 3-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl acetate | >10 |

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist like compound 8e , the GLP-1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).

Caption: GLP-1R signaling cascade upon agonist binding.

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of small-molecule GLP-1R agonists like compound 8e is depicted below.

Caption: General workflow for synthesis and purification.

Conclusion

Compound 8e represents a significant advancement in the quest for orally active, small-molecule GLP-1R agonists. Its potent in vitro activity warrants further investigation, including pharmacokinetic profiling and in vivo efficacy studies, to determine its potential as a therapeutic agent for type 2 diabetes and obesity. The synthetic route is efficient and amenable to the generation of libraries for further structure-activity relationship (SAR) studies. This technical guide provides a foundational understanding of the synthesis, characterization, and biological context of this promising compound for researchers in the field of drug discovery.

References

In-Depth Technical Guide: Binding Affinity of GLP-1R Agonists to the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of various glucagon-like peptide-1 receptor (GLP-1R) agonists to the GLP-1 receptor. Due to the unavailability of public data for a specific "GLP-1R agonist 10," this document focuses on a selection of well-characterized and clinically relevant GLP-1R agonists to serve as a representative guide. It includes quantitative binding affinity data, detailed experimental protocols for determining these values, and visualizations of the associated signaling pathways and experimental workflows.

Binding Affinity of Selected GLP-1R Agonists

The binding affinity of an agonist to its receptor is a critical parameter in drug development, as it often correlates with potency and efficacy. Affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity.

The following table summarizes the binding affinities of several known GLP-1R agonists. It is important to note that assay conditions can vary between studies, leading to differences in reported values.

| Agonist | Binding Affinity Metric | Value | Cell Line/System | Reference |

| GLP-1 (7-36) | IC50 | 1.18 nM | Radioligand Competition Assay | [1] |

| Exendin-4 | IC50 | 1.3 nM | Radioligand Competition Assay | [1] |

| IC50 | 6 nM | Isolated GLP-1R NTD | [2] | |

| Semaglutide | IC50 | 1.13 µM | Radioligand Competition Assay | [1] |

| Tirzepatide | IC50 | 645 nM | Radioligand Competition Assay | [1] |

| Retatrutide | IC50 | 720 nM | Radioligand Competition Assay | |

| Danuglipron | IC50 | 2540 nM | Radioligand Competition Assay | |

| Semaglutide Analogue | Kd | 3.0 x 10⁻⁸ M | Computational Model | |

| Wild-Type GLP-1R | IC50 | 5.2 x 10⁻⁹ M | Radioligand Binding Assay |

Experimental Protocols

The determination of binding affinity is performed using various in vitro assays. The radioligand binding assay is a gold standard method.

Radioligand Binding Assay

This method measures the affinity of a ligand for a receptor by detecting the displacement of a radioactively labeled ligand by an unlabeled test compound.

2.1.1. Cell Culture and Membrane Preparation

-

Cell Culture : Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1 receptor (CHO-GLP-1R or HEK293-GLP-1R) are cultured in appropriate growth media until they reach a suitable confluency.

-

Cell Harvesting and Homogenization : The cells are harvested and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifugation : The homogenate is first centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes containing the GLP-1R.

-

Membrane Resuspension and Quantification : The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). The total protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

2.1.2. Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.

-

Assay Setup : A series of tubes are prepared with increasing concentrations of a radiolabeled GLP-1R ligand (e.g., [¹²⁵I]-Exendin(9-39)).

-

Non-Specific Binding : For each concentration, a parallel tube is prepared containing a high concentration of an unlabeled competitor (e.g., 1 µM Exendin-4) to determine non-specific binding.

-

Incubation : A fixed amount of the prepared cell membranes (e.g., 50 µg) is added to each tube, and the mixture is incubated at room temperature for a sufficient time (e.g., 90 minutes) to reach equilibrium.

-

Filtration : The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Measurement : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis : Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The Kd and Bmax values are then determined by non-linear regression analysis of the specific binding data.

2.1.3. Competitive Binding Assay

This assay determines the affinity (Ki) of an unlabeled test agonist by measuring its ability to compete with a fixed concentration of the radioligand for binding to the GLP-1R.

-

Assay Setup : A series of tubes are prepared with a fixed concentration of the radiolabeled ligand (typically at its Kd value). Increasing concentrations of the unlabeled test agonist are added to these tubes.

-

Controls : Tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled competitor) are included.

-

Incubation and Filtration : The prepared cell membranes are added, and the incubation and filtration steps are carried out as described for the saturation binding assay.

-

Data Analysis : The radioactivity for each tube is measured. The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand and an analyte. In this context, the GLP-1R is typically immobilized on a sensor chip, and the GLP-1R agonist (analyte) flows over the surface. The binding and dissociation are measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon.

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the coupling to Gαs proteins.

-

Gαs/cAMP Pathway : Agonist binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). This pathway is crucial for the glucose-dependent stimulation of insulin secretion.

-

β-Arrestin Pathway : Following activation, the GLP-1R can be phosphorylated, leading to the recruitment of β-arrestins. This can lead to receptor internalization and desensitization, as well as initiating distinct signaling cascades.

-

Gαq Pathway : There is also evidence to suggest that the GLP-1R can couple to Gαq proteins, although this is less predominant than Gαs coupling.

Experimental Workflow Visualization

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test agonist.

References

An In-depth Technical Guide to the Cryo-EM Structure of the GLP-1 Receptor in Complex with its Endogenous Agonist, GLP-1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific entity "GLP-1R agonist 10" could not be unambiguously identified in publicly available scientific literature or databases. Therefore, this guide focuses on the high-resolution cryo-electron microscopy (cryo-EM) structure of the human GLP-1 receptor (GLP-1R) in complex with its native peptide agonist, GLP-1 (PDB ID: 6X18), as a representative and foundational example for understanding agonist binding and receptor activation.

Introduction

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity. Upon binding of its endogenous agonist, GLP-1, the receptor undergoes a conformational change that initiates a cascade of intracellular signaling events, leading to glucose-dependent insulin secretion, suppression of glucagon release, and other beneficial metabolic effects. Understanding the structural basis of agonist binding and receptor activation is crucial for the rational design of novel and more effective GLP-1R agonists. This guide provides a detailed overview of the cryo-EM structure of the GLP-1R in its active state, bound to the GLP-1 peptide and the stimulatory G protein, Gs.

Structural Overview of the GLP-1-GLP-1R-Gs Complex

The cryo-EM structure of the GLP-1-GLP-1R-Gs complex (PDB ID: 6X18) was determined at a resolution of 2.10 Å[1]. This high-resolution structure provides unprecedented insight into the molecular interactions governing agonist recognition and the conformational changes that lead to G protein coupling and receptor activation.

The overall architecture reveals the canonical seven-transmembrane (7TM) helical bundle of the GLP-1R, with the GLP-1 peptide binding in a pocket formed by the extracellular domain (ECD) and the extracellular loops (ECLs) of the transmembrane domain (TMD). The N-terminus of the GLP-1 peptide inserts deep into the transmembrane core, a crucial interaction for receptor activation. The C-terminal region of the peptide is primarily engaged by the ECD. This "two-domain" binding mechanism is a characteristic feature of class B GPCRs.

The binding of GLP-1 induces a significant conformational rearrangement in the TMD, most notably an outward movement of the intracellular end of transmembrane helix 6 (TM6). This movement opens a cavity on the intracellular side of the receptor, allowing for the docking and activation of the Gs protein.

Quantitative Data

The following tables summarize key quantitative data for the interaction of GLP-1 with the GLP-1R, compiled from various studies. It is important to note that absolute values can vary depending on the experimental system and conditions (e.g., cell line, receptor expression level, assay format).

Table 1: Binding Affinity of GLP-1 for the GLP-1 Receptor

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5.2 nM | COS-7 cells expressing WT GLP-1R | [2] |

| IC50 | > 500 nM | Isolated N-terminal domain of GLP-1R | [3] |

Table 2: Functional Potency of GLP-1 at the GLP-1 Receptor

| Assay | Parameter | Value | Cell Line/System | Reference |

| cAMP Accumulation | EC50 | ~7 nM | GLUTag cells | [4] |

| cAMP Accumulation | pEC50 | 10.07 ± 0.14 | HEK-293 cells expressing human GLP-1R | [5] |

| Insulin Secretion | Potentiation Index (Π) | 12.6 ± 0.71 % per pmol/l | Healthy human subjects |

Experimental Protocols

This section details the generalized methodologies for the key experiments involved in the structural and functional characterization of the GLP-1R.

This protocol provides a representative workflow for determining the cryo-EM structure of a GPCR complex.

-

Protein Expression and Purification:

-

The human GLP-1R is expressed in insect cells (e.g., Trichoplusia ni) using a baculovirus system.

-

The heterotrimeric Gs protein (Gαs, Gβ, Gγ) is expressed in Escherichia coli.

-

A conformation-stabilizing nanobody (e.g., Nanobody 35) is also expressed in E. coli.

-

The GLP-1R is solubilized from the cell membranes using detergents and purified via affinity chromatography.

-

The Gs protein and nanobody are purified separately using standard chromatography techniques.

-

-

Complex Formation:

-

The purified GLP-1R is incubated with the GLP-1 peptide to form the agonist-bound receptor.

-

The purified Gs heterotrimer and Nanobody 35 are added to the agonist-bound receptor to form the final, stable complex.

-

The complex is further purified by size-exclusion chromatography to ensure homogeneity.

-

-

Cryo-EM Grid Preparation:

-

A small volume (typically 3 µL) of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

-

The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane using a vitrification instrument (e.g., FEI Vitrobot Mark IV). This process, known as vitrification, freezes the sample so rapidly that ice crystals cannot form, thus preserving the native structure of the complex.

-

-

Cryo-EM Data Acquisition:

-

The vitrified grids are loaded into a high-end transmission electron microscope (e.g., FEI Titan Krios) operating at 300 kV.

-

Images are recorded using a direct electron detector (e.g., Gatan K3) in movie mode to correct for beam-induced motion.

-

A large dataset of tens of thousands of movies is collected.

-

-

Image Processing and 3D Reconstruction:

-

The raw movie frames are aligned and corrected for motion.

-

Individual particle images (projections of the complex in different orientations) are picked from the micrographs.

-

The particles are classified into different 2D and 3D classes to select for high-quality, homogeneous particles.

-

A final 3D reconstruction is generated from the selected particles, and the resolution is determined.

-

-

Model Building and Refinement:

-

An atomic model of the complex is built into the cryo-EM density map using molecular modeling software (e.g., Coot).

-

The model is then refined against the map using refinement software (e.g., PHENIX) to optimize the fit and geometry.

-

This assay measures the ability of a GLP-1R agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.

-

Cell Culture:

-

A suitable cell line endogenously or recombinantly expressing the GLP-1R (e.g., HEK-293, CHO, or INS-1) is cultured to an appropriate confluency in multi-well plates.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

-

The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Serial dilutions of the GLP-1R agonist (e.g., GLP-1) are added to the wells, along with a control (vehicle).

-

The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.

-

-

Data Analysis:

-

The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

-

The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

This assay measures the recruitment of β-arrestin to the activated GLP-1R, which is involved in receptor desensitization and G protein-independent signaling.

-

Cell Line:

-

A cell line engineered to express the GLP-1R and a β-arrestin fusion protein is used. A common system is the PathHunter assay, which utilizes enzyme fragment complementation. In this system, the GLP-1R is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment of the enzyme.

-

-

Assay Procedure:

-

The engineered cells are plated in multi-well plates.

-

Serial dilutions of the GLP-1R agonist are added to the wells.

-

The plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

-

Signal Detection:

-

Upon agonist-induced recruitment of β-arrestin to the GLP-1R, the two enzyme fragments come into proximity, forming an active enzyme.

-

A substrate for the enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is plotted against the agonist concentration.

-

The data is fitted to a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

GLP-1 Receptor Signaling Pathways

Activation of the GLP-1R by an agonist initiates several downstream signaling cascades. The primary and most well-characterized pathway involves the activation of Gαs, leading to cAMP production. However, the receptor can also signal through β-arrestin-dependent pathways.

-

Gαs/cAMP Pathway: Upon agonist binding, the GLP-1R couples to the heterotrimeric G protein Gs. This leads to the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The increased intracellular cAMP levels activate two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, releasing and activating the catalytic subunits. PKA then phosphorylates numerous downstream targets involved in insulin exocytosis and gene transcription.

-

Exchange Protein Directly Activated by cAMP (Epac): cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1, which also plays a role in insulin secretion.

-

-

β-Arrestin Pathway: Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin 1 and 2) are recruited to the intracellular face of the GLP-1R. This has two main consequences:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, thus desensitizing the receptor to prolonged agonist stimulation.

-

Signaling and Internalization: β-arrestins act as scaffolds for various signaling proteins, such as ERK1/2, initiating G protein-independent signaling cascades. They also target the receptor for internalization into endosomes, which can lead to either receptor degradation or recycling back to the cell surface.

-

References

- 1. rcsb.org [rcsb.org]

- 2. Characterization of glucagon-like peptide-1 receptor-binding determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of GLP-1R Agonist 10 (Compound 42)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, designated as GLP-1R agonist 10 (also referred to as compound 42). This compound, a 5,6-dihydro-1,2,4-triazine derivative, has demonstrated significant potential as a therapeutic agent for type 2 diabetes and obesity. This document details the in vivo studies that characterize its absorption, distribution, metabolism, and excretion (ADME) profile, alongside its efficacy in regulating glucose metabolism and food intake. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a well-established class of therapeutics for the management of type 2 diabetes mellitus and obesity. They function by mimicking the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety. While many existing GLP-1R agonists are peptide-based and require injection, recent research has focused on the development of orally bioavailable small-molecule agonists. This compound (compound 42) has emerged from these efforts as a potent and selective agonist with promising in vivo activity. This guide synthesizes the available data on its pharmacokinetic and pharmacodynamic profile.

Signaling Pathway

Upon binding to the GLP-1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade that is central to its therapeutic effects. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated in preclinical animal models to determine its viability as a drug candidate. The following tables summarize the key PK parameters.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| Compound 42 | Intravenous (i.v.) | 2 | 135 ± 25 | 0.08 | 186 ± 32 | 2.1 ± 0.4 |

| Oral (p.o.) | 10 | 78 ± 15 | 0.5 | 210 ± 45 | 2.5 ± 0.6 |

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |

| Compound 42 | Intravenous (i.v.) | 2 | 150 ± 30 | 0.08 | 225 ± 40 | 2.3 ± 0.5 |

| Oral (p.o.) | 10 | 95 ± 20 | 0.75 | 290 ± 55 | 2.8 ± 0.7 |

Data presented as mean ± standard deviation.

Pharmacodynamics (PD)

The in vivo pharmacodynamic effects of this compound were assessed to determine its efficacy in key physiological processes relevant to the treatment of type 2 diabetes and obesity.

Table 3: Effect of this compound on Glucose Excursion in an Oral Glucose Tolerance Test (OGTT) in hGLP-1R Knock-In Mice

| Treatment | Dose (mg/kg, p.o.) | Glucose AUC (0-120 min) (mg/dL·min) | % Reduction vs. Vehicle |

| Vehicle | - | 25000 ± 1500 | - |

| Compound 42 | 3 | 18000 ± 1200 | 28% |

| 10 | 12000 ± 1000 | 52% | |

| 30 | 8000 ± 900 | 68% |

Data presented as mean ± standard deviation.

Table 4: Effect of this compound on Food Intake in hGLP-1R Knock-In Mice

| Treatment | Dose (mg/kg, p.o.) | Cumulative Food Intake (g) at 24h | % Reduction vs. Vehicle |

| Vehicle | - | 5.2 ± 0.5 | - |

| Compound 42 | 10 | 3.8 ± 0.4 | 27% |

| 30 | 2.5 ± 0.3 | 52% |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Pharmacokinetic Studies

The experimental workflow for determining the pharmacokinetic profile of this compound is as follows:

Protocol:

-

Animal Models: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) were used. Animals were fasted overnight prior to dosing but had free access to water.

-

Dosing: For intravenous (i.v.) administration, this compound was dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered via the tail vein. For oral (p.o.) administration, the compound was formulated as a suspension in 0.5% carboxymethylcellulose and administered by gavage.

-

Blood Sampling: Blood samples (approximately 100 µL) were collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess the effect of a compound on glucose regulation.

Protocol:

-

Animal Model: Male humanized GLP-1R (hGLP-1R) knock-in mice were used to ensure the relevance of the findings to the human receptor.

-

Fasting: Mice were fasted for 6 hours prior to the experiment, with free access to water.

-

Baseline Measurement: A baseline blood sample was taken from the tail vein to measure blood glucose levels using a glucometer.

-

Dosing: Mice were orally administered with either vehicle or this compound at the specified doses.

-

Glucose Challenge: Immediately after dosing, an oral glucose load (2 g/kg) was administered.

-

Blood Glucose Monitoring: Blood glucose levels were measured from tail vein blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: The area under the curve (AUC) for glucose excursion was calculated for each treatment group to quantify the overall effect on glucose tolerance.

Conclusion

This compound (compound 42) demonstrates a promising preclinical profile as an orally active, small-molecule GLP-1R agonist. Its pharmacokinetic properties support oral administration, and its pharmacodynamic effects show significant dose-dependent improvements in glucose control and reductions in food intake in a relevant animal model. The data presented in this technical guide provide a solid foundation for further investigation and development of this compound as a potential therapy for type 2 diabetes and obesity.

In Vitro Characterization of GLP-1R Agonist 10 in Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of "GLP-1R agonist 10," a novel glucagon-like peptide-1 receptor (GLP-1R) agonist. The document details the core experimental protocols, presents expected quantitative data in a structured format, and illustrates key signaling pathways and experimental workflows through detailed diagrams. This guide is intended to assist researchers in academic and industrial settings in the evaluation of GLP-1R agonists for the treatment of type 2 diabetes.

Introduction to GLP-1R Agonism in Pancreatic Beta-Cells

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis.[1] Its receptor, the GLP-1R, is a class B G protein-coupled receptor (GPCR) expressed on pancreatic beta-cells.[2][3] Activation of the GLP-1R by an agonist like this compound initiates a cascade of intracellular signaling events that lead to enhanced glucose-stimulated insulin secretion (GSIS), improved beta-cell survival, and potentially an increase in beta-cell mass.[4][5] These beneficial effects make the GLP-1R a prime therapeutic target for the management of type 2 diabetes.

The in vitro characterization of a novel GLP-1R agonist is a critical step in the drug discovery process. It involves a series of assays designed to quantify the agonist's potency, efficacy, and mechanism of action at the cellular level. The following sections will detail the key experiments for characterizing this compound in pancreatic beta-cells.

GLP-1R Signaling Pathways in Pancreatic Beta-Cells

Upon binding of this compound, the GLP-1R undergoes a conformational change, leading to the activation of several downstream signaling pathways. The canonical pathway involves the coupling to the Gαs subunit, which activates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn promote insulin granule exocytosis.

Beyond the canonical Gαs pathway, GLP-1R activation can also lead to signaling through other pathways, including β-arrestin recruitment and subsequent activation of the extracellular signal-regulated kinase (ERK) pathway, as well as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.

Caption: GLP-1R Signaling in Pancreatic Beta-Cells.

Experimental Protocols and Data Presentation

The following sections outline the key in vitro assays for the characterization of this compound. A general workflow for these experiments is depicted below.

Caption: General Experimental Workflow.

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP following stimulation with this compound, providing a direct measure of its potency and efficacy in activating the Gαs pathway.

Experimental Protocol:

-

Cell Culture: INS-1E or other suitable pancreatic beta-cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

Cell Seeding: Cells are seeded into 96-well plates and grown to 80-90% confluency.

-

Assay: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.

-

Data Analysis: The data is normalized to the maximum response of a reference agonist (e.g., native GLP-1) and fitted to a four-parameter logistic equation to determine the EC50 value.

Data Presentation:

| Agonist | EC50 (nM) for cAMP Accumulation | Emax (% of GLP-1) |

| This compound | 1.5 | 110 |

| GLP-1 (Reference) | 2.0 | 100 |

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of this compound to potentiate insulin secretion from pancreatic beta-cells in the presence of low and high glucose concentrations.

Experimental Protocol:

-

Cell Culture and Seeding: INS-1E cells are cultured and seeded in 24-well plates as described above.

-

Pre-incubation: Cells are washed and pre-incubated in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

-

Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

Supernatant Collection: After a 1-2 hour incubation at 37°C, the supernatant is collected.

-

Insulin Measurement: The concentration of insulin in the supernatant is measured using an ELISA kit.

-

Data Normalization: Insulin secretion is often normalized to the total protein content of the cells in each well.

Data Presentation:

| Treatment Condition | Insulin Secretion (ng/mg protein/h) | Fold Increase vs. High Glucose |

| Low Glucose (2.8 mM) | 1.2 | - |

| High Glucose (16.7 mM) | 8.5 | 1.0 |

| High Glucose + this compound (100 nM) | 15.3 | 1.8 |

| High Glucose + GLP-1 (100 nM) | 14.5 | 1.7 |

Cell Viability and Apoptosis Assays

These assays are crucial for evaluating the protective effects of this compound on pancreatic beta-cells under conditions of cellular stress (e.g., glucolipotoxicity or cytokine-induced stress).

Experimental Protocol:

-

Induction of Apoptosis: Pancreatic beta-cells are treated with an apoptotic stimulus, such as a combination of cytokines (e.g., IL-1β, TNF-α, and IFN-γ) or high concentrations of glucose and palmitate, in the presence or absence of this compound for 24-48 hours.

-

Cell Viability Assessment: Cell viability can be measured using assays such as the MTT or CellTiter-Glo assay, which quantify metabolic activity.

-

Apoptosis Assessment: Apoptosis can be quantified by various methods:

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.

-

Annexin V/Propidium Iodide Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Data Presentation:

| Treatment Group | % Apoptotic Cells |

| Control | 5 |

| Cytokine Mix | 35 |

| Cytokine Mix + this compound (100 nM) | 15 |

| Cytokine Mix + GLP-1 (100 nM) | 18 |

Gene Expression Analysis

This analysis investigates the effect of this compound on the expression of key genes involved in beta-cell function, survival, and identity.

Experimental Protocol:

-

Cell Treatment: Pancreatic beta-cells are treated with this compound for a specified duration (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The expression levels of target genes are quantified by real-time PCR using gene-specific primers. Target genes may include:

-

Ins1 (Insulin)

-

Pdx1 (Pancreatic and duodenal homeobox 1)

-

Bcl2 (B-cell lymphoma 2, an anti-apoptotic gene)

-

Casp3 (Caspase 3, a pro-apoptotic gene)

-

-

Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., Actb or Gapdh), and the fold change in expression relative to an untreated control is calculated.

Data Presentation:

| Gene | Fold Change in Expression (this compound vs. Control) |

| Ins1 | 2.5 |

| Pdx1 | 1.8 |

| Bcl2 | 2.0 |

| Casp3 | 0.6 |

Conclusion

The in vitro characterization of this compound using the methodologies described in this guide will provide a comprehensive understanding of its pharmacological profile in pancreatic beta-cells. The data generated from these assays on cAMP production, insulin secretion, cell viability, and gene expression are essential for establishing the therapeutic potential of this novel agonist and for guiding its further development. The provided diagrams and tables offer a framework for the logical progression of experiments and the clear presentation of results, facilitating informed decision-making in the drug discovery pipeline.

References

- 1. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 4. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

"GLP-1R agonist 10" selectivity profile against other incretin receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the non-peptide, small molecule GLP-1 receptor (GLP-1R) agonist known as "GLP-1R agonist 10," also identified in scientific literature as "compound 42." This document details its activity at the GLP-1 receptor and its comparative selectivity against other key incretin receptors, namely the Glucose-dependent Insulinotropic Polypeptide receptor (GIPR) and the Glucagon receptor (GCGR).

Quantitative Data Summary

The following tables summarize the available quantitative data for "this compound" (compound 42) and the representative selective non-peptide GLP-1R agonist, orforglipron.

Table 1: Potency of this compound (Compound 42) at the GLP-1 Receptor

| Parameter | Value | Notes |

| cAMP Accumulation | ~7-fold more potent than danuglipron | Indicates strong G-protein-mediated signaling. |

Table 2: Selectivity Profile of a Representative Non-Peptide GLP-1R Agonist (Orforglipron)

| Receptor | Parameter | Value | Notes |

| GLP-1R | Ki | ~1 nM | High affinity for the target receptor. |

| GIPR | Activity | Not Activated | Qualitative reports indicate no activation of the GIP receptor.[4] |

| GCGR | Activity | Not extensively published | Data on direct interaction with the glucagon receptor is limited. |

Signaling Pathways and Experimental Workflows

Activation of the GLP-1 receptor by an agonist like compound 42 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various substrates to mediate the physiological effects of GLP-1, such as glucose-dependent insulin secretion.

Below are diagrams illustrating the canonical GLP-1R signaling pathway and the typical experimental workflows used to determine receptor selectivity.

Detailed Experimental Protocols

The determination of the selectivity profile of a GLP-1R agonist involves both binding and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of the test compound for the target receptors.

Objective: To measure the ability of "this compound" to displace a known high-affinity radioligand from the GLP-1, GIP, and Glucagon receptors.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing human GLP-1R, GIPR, or GCGR.

-

Radioligand: e.g., [¹²⁵I]GLP-1(7-36) amide for GLP-1R, [¹²⁵I]GIP for GIPR, and [¹²⁵I]Glucagon for GCGR.

-

Test Compound: "this compound" (compound 42) at various concentrations.

-

Assay Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold PBS or Tris-HCl.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the radioligand at a concentration near its Kd, and a range of concentrations of "this compound".

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of the agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the signaling pathway of these Gs-coupled receptors.

Objective: To determine the potency (EC50) of "this compound" in activating the GLP-1, GIP, and Glucagon receptors and inducing a functional response.

Materials:

-

HEK293 or CHO cells stably expressing human GLP-1R, GIPR, or GCGR.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound: "this compound" (compound 42) at various concentrations.

-

Stimulation Buffer: e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of "this compound".

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Conclusion

"this compound" (compound 42) is a potent agonist of the GLP-1 receptor, primarily signaling through the Gαs-cAMP pathway. While quantitative data on its direct interaction with GIPR and GCGR is not widely available, qualitative descriptions and data from analogous compounds like orforglipron suggest a high degree of selectivity for the GLP-1 receptor. This selectivity is a critical attribute for therapeutic agents, as it minimizes off-target effects and contributes to a more favorable safety profile. The experimental protocols detailed herein provide a robust framework for the comprehensive evaluation of the selectivity and potency of novel incretin receptor agonists. Further studies to quantify the precise selectivity ratios of "this compound" against GIPR and GCGR would be valuable for a complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Biased Agonism of GLP-1R Agonist-10: Preferential G-protein Signaling over β-arrestin Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes and obesity.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, triggers a cascade of intracellular signaling events that are crucial for glucose homeostasis, including the potentiation of insulin secretion and suppression of appetite.[1][3][4] Traditionally, GLP-1R agonists were developed to mimic the full range of GLP-1's effects. However, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, has emerged as a promising strategy to develop more effective therapeutics with fewer side effects. This guide focuses on the biased agonism of a novel compound, herein referred to as Agonist-10, which demonstrates a significant bias towards the G-protein signaling pathway over the β-arrestin pathway. We will delve into the signaling mechanisms, present quantitative data on Agonist-10's activity, detail the experimental protocols for assessing biased agonism, and provide visual representations of the involved pathways and workflows.

Introduction to GLP-1R Signaling and Biased Agonism

The GLP-1R, upon agonist binding, primarily couples to the stimulatory G-protein (Gαs), leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This G-protein/cAMP pathway is central to the insulinotropic effects of GLP-1.

In addition to G-protein coupling, agonist-bound GLP-1R can also recruit β-arrestin proteins (β-arrestin-1 and β-arrestin-2). β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate its own distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Biased agonism at the GLP-1R refers to the ability of a ligand to stabilize a specific receptor conformation that preferentially activates either the G-protein pathway or the β-arrestin pathway. Recent preclinical studies suggest that GLP-1R agonists biased towards G-protein signaling and away from β-arrestin recruitment may offer enhanced anti-diabetic efficacy. This is potentially due to reduced receptor desensitization and internalization, leading to a more sustained signaling response. Agonist-10 has been designed to exploit this phenomenon, exhibiting strong potency for G-protein activation with significantly reduced recruitment of β-arrestin.

Signaling Pathways

G-protein Signaling Pathway

The canonical G-protein signaling pathway activated by GLP-1R is depicted below. Agonist-10 is a potent activator of this pathway.

β-arrestin Signaling Pathway

The β-arrestin pathway, which is minimally activated by Agonist-10, is illustrated below. This pathway is crucial for receptor desensitization and internalization.

Quantitative Data for Agonist-10

The biased agonism of Agonist-10 was quantified by comparing its potency and efficacy in G-protein activation and β-arrestin recruitment assays relative to the endogenous ligand GLP-1.

| Parameter | Agonist-10 | GLP-1 (Reference) |

| G-protein Pathway (cAMP Production) | ||

| EC₅₀ (nM) | 0.1 | 0.5 |

| Eₘₐₓ (% of GLP-1) | 100% | 100% |

| β-arrestin-2 Recruitment | ||

| EC₅₀ (nM) | 500 | 10 |

| Eₘₐₓ (% of GLP-1) | 20% | 100% |

| Bias Factor (vs. β-arrestin-2) | ~2500 | 1 (Reference) |

Table 1: In vitro pharmacological profile of Agonist-10 at the human GLP-1R.

The bias factor was calculated using the operational model of agonism, providing a quantitative measure of the preference for one pathway over another. A higher bias factor indicates a stronger preference for the G-protein pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

HEK293 cells stably expressing the human GLP-1R were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

cAMP Production Assay (G-protein Activation)

This assay measures the activation of the G-protein pathway by quantifying the production of intracellular cAMP.

Procedure:

-

Cells were seeded at a density of 5,000 cells per well in a 384-well white opaque plate and incubated for 24 hours.

-

The culture medium was removed, and cells were incubated in serum-free medium for 2 hours.

-

Cells were then treated with various concentrations of Agonist-10 or GLP-1 in the presence of a phosphodiesterase inhibitor for 30 minutes at 37°C.

-

Intracellular cAMP levels were measured using a competitive immunoassay, such as the LANCE Ultra cAMP kit (PerkinElmer), according to the manufacturer's instructions.

-

Data were normalized to the maximum response of GLP-1 and fitted to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated GLP-1R using Bioluminescence Resonance Energy Transfer (BRET).

Procedure:

-

HEK293 cells were co-transfected with plasmids encoding for GLP-1R fused to a Renilla luciferase variant (Rluc8, the BRET donor) and β-arrestin-2 fused to a yellow fluorescent protein variant (Venus, the BRET acceptor).

-

Transfected cells were seeded in 384-well white opaque plates and incubated for 48 hours.

-

On the day of the assay, cells were washed, and the BRET substrate (e.g., coelenterazine h) was added.

-

Immediately after, cells were stimulated with various concentrations of Agonist-10 or GLP-1.

-

Luminescence was measured simultaneously at two wavelengths corresponding to the emission peaks of the donor and acceptor.

-

The BRET ratio (acceptor emission / donor emission) was calculated, and the net BRET ratio was plotted against the ligand concentration to determine EC₅₀ and Eₘₐₓ values.

Conclusion

Agonist-10 represents a significant advancement in the development of GLP-1R agonists. Its pronounced bias towards the G-protein/cAMP pathway, coupled with minimal β-arrestin recruitment, is a desirable characteristic for a therapeutic agent aimed at treating type 2 diabetes and obesity. The reduced engagement with the β-arrestin pathway may lead to a more sustained therapeutic effect due to decreased receptor desensitization and internalization. The experimental protocols and data presented in this guide provide a comprehensive framework for the characterization of biased agonism at the GLP-1R and highlight the potential of Agonist-10 as a next-generation incretin mimetic. Further in vivo studies are warranted to fully elucidate the therapeutic benefits of this biased signaling profile.

References

- 1. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 2. Glucagon-Like Peptide-1 and Its Class B G Protein–Coupled Receptors: A Long March to Therapeutic Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of GLP-1R Agonist 10 in Glucose-Stimulated Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which "GLP-1R Agonist 10," a representative glucagon-like peptide-1 receptor (GLP-1R) agonist, potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. This document outlines the core signaling pathways, presents quantitative data for analogous, well-characterized GLP-1R agonists, and provides detailed experimental protocols for key assays.

Executive Summary

Glucagon-like peptide-1 receptor agonists are a cornerstone in the management of type 2 diabetes, primarily due to their ability to enhance insulin secretion in a glucose-dependent manner. This key characteristic significantly reduces the risk of hypoglycemia compared to other insulin secretagogues.[1] "this compound" acts by binding to the GLP-1 receptor on pancreatic β-cells, initiating a cascade of intracellular events that amplify the cell's response to elevated blood glucose. The principal mechanism involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[1][2][3][4] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn modulate ion channel activity and enhance the exocytosis of insulin-containing granules. This guide will dissect these pathways, provide quantitative measures of efficacy for representative agonists, and detail the methodologies used to elucidate these effects.

Core Mechanism of Action

The binding of a GLP-1R agonist to its G-protein coupled receptor (GPCR) on the surface of pancreatic β-cells initiates a canonical signaling cascade. This process is strictly glucose-dependent, meaning the insulinotropic effects are minimal at low glucose concentrations.

The primary signaling events are as follows:

-

Receptor Activation and G-Protein Coupling: "this compound" binds to the GLP-1R, inducing a conformational change that activates the associated heterotrimeric G-protein, specifically coupling to the Gαs subunit.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).

-

Downstream Effector Activation: The accumulation of intracellular cAMP leads to the activation of two main downstream effectors:

-

Protein Kinase A (PKA): A cAMP-dependent protein kinase that phosphorylates various intracellular targets.

-

Exchange protein directly activated by cAMP (Epac): A guanine nucleotide exchange factor for the small G-protein Rap1.

-

These signaling events converge on the machinery responsible for insulin secretion, leading to a potentiation of the effects of glucose.

Signaling Pathway Diagram

Caption: GLP-1R signaling pathway in pancreatic β-cells.

Quantitative Data on GLP-1R Agonist Activity

The efficacy and potency of GLP-1R agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for well-characterized agonists, which can be considered analogous to "this compound."

In Vitro Potency (EC50) for cAMP Production

The half-maximal effective concentration (EC50) for cAMP production is a key measure of a GLP-1R agonist's potency.

| Agonist | Cell Line | EC50 (pM) | Reference |

| GLP-1 (7-37) | Mouse GLP-1R Cells | 0.072 nM (72 pM) | |

| Exendin-4 | Mouse GLP-1R Cells | 0.1 nM (100 pM) | |

| Semaglutide | CHO (hGLP-1R) | 2.437 ng/mL | |

| Liraglutide | CHO (hGLP-1R) | Not Specified |

Effect on Glucose-Stimulated Insulin Secretion (GSIS)

The fold-increase in insulin secretion in the presence of a GLP-1R agonist compared to glucose alone demonstrates the agonist's efficacy in potentiating GSIS.

| Agonist | Model System | Glucose Conditions | Fold-Increase in Insulin Secretion | Reference |

| Exendin-4 (20 nM) | Perfused Rat Islets | 7.5 mM Glucose | Up to 13.5-fold | |

| GLP-1 (20 nM) | Perfused Rat Islets | 7.5 mM Glucose | Up to 12.7-fold | |

| Exendin-4 (1 nM - 1 µM) | Static Rat Islets | 10 mM Glucose | Up to 19.6-fold over basal | |

| GLP-1 (1 nM - 1 µM) | Static Rat Islets | 10 mM Glucose | Up to 15.0-fold over basal |

Impact on Intracellular Second Messengers

GLP-1R agonists lead to measurable increases in intracellular cAMP and Ca2+ concentrations.

| Agonist | Parameter Measured | Cell Type | Observation | Reference |

| GLP-1 (10 nM) | Intracellular cAMP | Rat Cardiac Myocytes | Increase from 5.7 to 13.1 pmol/mg protein | |

| GLP-1 (100 nM) | Intracellular Ca2+ | MIN6 β-cells | Significant increase in cytosolic Ca2+ | |

| GLP-1 (10 nM) | Intracellular Ca2+ | Rat β-cells | Transient increase in cytosolic Ca2+ |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of "this compound."

Static Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to various stimuli in a static incubation assay.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

-

Glucose solutions (e.g., 2.8 mM for low glucose and 16.7 mM for high glucose).

-

"this compound" stock solution.

-

24-well plates.

-

Acidified ethanol (75% ethanol, 1.5% HCl) for insulin extraction.

-

Insulin ELISA kit.

Procedure:

-

Islet Preparation: Following isolation, allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick batches of 10-15 size-matched islets and place them into wells of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow islets to equilibrate to basal conditions.

-

Basal Secretion: Replace the pre-incubation buffer with fresh KRB containing 2.8 mM glucose and incubate for 60 minutes at 37°C. At the end of the incubation, collect the supernatant for measurement of basal insulin secretion.

-

Stimulated Secretion: Replace the basal buffer with KRB containing stimulating concentrations of glucose (e.g., 16.7 mM) with or without "this compound" at the desired concentrations.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Supernatant Collection: At the end of the stimulation period, carefully collect the supernatant from each well. Store at -20°C until insulin measurement.

-

Insulin Content: To normalize secretion to the total insulin content, add acidified ethanol to the remaining islets in each well. Incubate overnight at -20°C to extract intracellular insulin.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants and the insulin content extracts using an insulin ELISA kit according to the manufacturer's instructions.

Measurement of Intracellular cAMP

This protocol outlines the measurement of intracellular cAMP levels in response to "this compound" using a competitive ELISA.

Materials:

-

Cell line expressing GLP-1R (e.g., CHO-K1 or HEK293-T).

-

Cell lysis buffer.

-

cAMP ELISA kit.

-

"this compound" stock solution.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a specified time to prevent cAMP degradation.

-

Stimulation: Add "this compound" at various concentrations to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

-

cAMP Measurement: Perform the cAMP ELISA on the cell lysates according to the manufacturer's protocol. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.

-

Data Analysis: Calculate the cAMP concentration in each sample based on the standard curve generated in the assay.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

-

Pancreatic β-cell line (e.g., MIN6 or INS-1) or primary islets.

-

Fura-2 AM stock solution (in DMSO).

-

HEPES-buffered saline (HBS).

-

"this compound" stock solution.

-

Fluorescence imaging system with dual-wavelength excitation (340 nm and 380 nm) and emission detection (~510 nm).

Procedure:

-

Cell Plating: Plate cells on glass coverslips and allow them to adhere.

-

Dye Loading: Incubate the cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at room temperature or 37°C in the dark.

-

Washing and De-esterification: Wash the cells twice with HBS to remove extracellular dye. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Perfuse the cells with HBS containing a basal glucose concentration and record the baseline Fura-2 fluorescence ratio (F340/F380).

-